Sodium 2-hydroxy-1-(4-(2-hydroxyethyl)piperazin-1-yl)propane-1-sulfonate
Overview
Description
Sodium 2-hydroxy-1-(4-(2-hydroxyethyl)piperazin-1-yl)propane-1-sulfonate is a zwitterionic biological buffer widely used in biochemical and biological research. It is known for its ability to maintain a stable pH in solutions, making it ideal for various experimental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-hydroxy-1-(4-(2-hydroxyethyl)piperazin-1-yl)propane-1-sulfonate typically involves the reaction of 2-hydroxyethylpiperazine with propane-1-sulfonic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or other suitable methods .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group.
Reduction: Reduction reactions can occur at the sulfonate group.
Substitution: Substitution reactions can take place at the piperazine ring, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Piperazine derivatives with various functional groups.
Scientific Research Applications
Sodium 2-hydroxy-1-(4-(2-hydroxyethyl)piperazin-1-yl)propane-1-sulfonate is extensively used in:
Chemistry: As a buffer in various chemical reactions to maintain pH stability.
Biology: In cell culture media to provide a stable pH environment for cell growth.
Medicine: In diagnostic assays and as a component in drug formulations.
Industry: In the manufacturing of pharmaceuticals and biotechnological products
Mechanism of Action
The compound exerts its buffering action by maintaining a stable pH through its zwitterionic nature. It can accept or donate protons depending on the pH of the solution, thus stabilizing the pH. The molecular targets include various enzymes and proteins that require a stable pH for optimal activity .
Comparison with Similar Compounds
- 4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES)
- N-(2-Hydroxyethyl)piperazine-N’-(2-ethanesulfonic acid) sodium salt
Comparison:
- Uniqueness: Sodium 2-hydroxy-1-(4-(2-hydroxyethyl)piperazin-1-yl)propane-1-sulfonate has a unique combination of hydroxyethyl and sulfonate groups, providing enhanced buffering capacity and stability across a broad pH range.
- Applications: While similar compounds like HEPES are also used as buffers, this compound offers lower cell toxicity and better compatibility with various biochemical processes .
Properties
IUPAC Name |
sodium;2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O5S.Na/c12-6-5-10-1-3-11(4-2-10)7-9(13)8-17(14,15)16;/h9,12-13H,1-8H2,(H,14,15,16);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLWMUYXEGEIGD-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC(CS(=O)(=O)[O-])O.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N2NaO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635753 | |
Record name | Sodium 2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89648-37-3 | |
Record name | Sodium 2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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